molecular formula C15H22O B14254092 Benzene, [3-(cyclohexyloxy)propyl]- CAS No. 433228-59-2

Benzene, [3-(cyclohexyloxy)propyl]-

Cat. No.: B14254092
CAS No.: 433228-59-2
M. Wt: 218.33 g/mol
InChI Key: GDVIXADULMQSMC-UHFFFAOYSA-N
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Description

"Benzene, [3-(cyclohexyloxy)propyl]-" is a substituted aromatic compound featuring a benzene ring attached to a propyl chain terminated by a cyclohexyl ether group (O-cyclohexyl). This structure combines the aromatic stability of benzene with the steric bulk and lipophilic character of the cyclohexyloxypropyl substituent.

Properties

CAS No.

433228-59-2

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

3-cyclohexyloxypropylbenzene

InChI

InChI=1S/C15H22O/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1,3-4,8-9,15H,2,5-7,10-13H2

InChI Key

GDVIXADULMQSMC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OCCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzene, [3-(cyclohexyloxy)propyl]- is through the Williamson Ether Synthesis. This involves the reaction of a 3-bromopropylbenzene with cyclohexanol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH). The reaction proceeds via an S_N2 mechanism, where the alkoxide ion formed from cyclohexanol attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the ether bond .

Industrial Production Methods

Industrial production of benzene, [3-(cyclohexyloxy)propyl]- typically involves large-scale Williamson Ether Synthesis. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Benzene, [3-(cyclohexyloxy)propyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, H2/Pd-C, mild to moderate temperatures.

    Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, Cl2/FeCl3 for chlorination.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Nitrobenzene, sulfonic acids, halobenzenes.

Scientific Research Applications

Benzene, [3-(cyclohexyloxy)propyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in the study of membrane dynamics and protein-lipid interactions due to its amphiphilic nature.

    Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.

Mechanism of Action

The mechanism of action of benzene, [3-(cyclohexyloxy)propyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between "Benzene, [3-(cyclohexyloxy)propyl]-" and analogous compounds referenced in the evidence.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties/Applications References
Benzene, [3-(cyclohexyloxy)propyl]- (hypothetical) C₁₅H₂₂O ~218* Ether (cyclohexyloxypropyl) Predicted high lipophilicity due to cyclohexyl group; potential use in polymer matrices or solvents. -
Benzene, (3-chloropropyl) C₉H₁₁Cl 154.64 Halogenated (chloropropyl) Reactive in nucleophilic substitution; intermediate in organic synthesis.
Benzene, (3-iodopropyl) C₉H₁₁I ~246* Halogenated (iodopropyl) Higher molecular weight than chloro analog; potential use in radiopharmaceuticals or coupling reactions.
Benzene, (1-ethyloctyl)- C₁₆H₂₆ 218.38 Long alkyl chain (ethyloctyl) Hydrophobic; used in surfactants or lubricants.
PMO–benzene (N-[3-(trimethoxysilyl)propyl] ethylene-diamine) Functionalized silica composite - Amine-functionalized propyl CO₂ adsorption capacity: 133.32 mg·g⁻¹ at 25°C and 1 atm; applied in gas capture materials.

*Calculated based on substituent structure.

Key Comparative Insights:

Substituent Effects: Electronic Properties: The cyclohexyloxypropyl group in the target compound is an electron-donating ether, contrasting with electron-withdrawing halogens (e.g., Cl, I) in halogenated analogs. This difference influences reactivity; halogenated derivatives participate in substitution reactions, whereas ethers are more chemically inert .

Physical Properties :

  • The target compound’s molecular weight (~218 g/mol) exceeds that of chloropropylbenzene (154.64 g/mol) due to the cyclohexyl moiety. This increases melting/boiling points and reduces volatility compared to lighter analogs .
  • Lipophilicity: The cyclohexyl group enhances hydrophobicity, making the compound more soluble in organic solvents than polar-functionalized derivatives (e.g., amine-grafted PMO–benzene) .

Functional Applications :

  • Gas Adsorption : While the target compound lacks direct adsorption data, PMO–benzene functionalized with amines demonstrates high CO₂ capture (133.32 mg·g⁻¹). Ether-linked derivatives like [3-(cyclohexyloxy)propyl]-benzene may offer moderate adsorption due to weaker polar interactions .
  • Synthetic Utility : Halogenated analogs (e.g., chloropropylbenzene) are intermediates in pharmaceuticals, whereas the target’s ether group may suit stabilizing polymers or surfactants .

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